molecular formula C11H17NO4 B164756 (S)-2-(Boc-amino)-5-hexynoic acid CAS No. 208522-16-1

(S)-2-(Boc-amino)-5-hexynoic acid

Cat. No.: B164756
CAS No.: 208522-16-1
M. Wt: 227.26 g/mol
InChI Key: DPHIBCOGEUVKGB-QMMMGPOBSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Organic Synthesis, Medicinal Chemistry, and Materials Science

The utility of non-proteinogenic amino acids spans multiple scientific disciplines due to their structural diversity and functional versatility.

Organic Synthesis: In organic synthesis, NPAAs are invaluable building blocks. The presence of unique side chains and stereochemistry allows for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions. This facilitates the controlled, stepwise assembly of peptide chains. The synthesis of NPAAs can be achieved through various methods, including modifications of natural amino acids or through multi-step synthetic routes.

Medicinal Chemistry: NPAAs are crucial in the development of novel therapeutics. Peptides composed solely of natural amino acids can be susceptible to degradation by proteases in the body. The incorporation of NPAAs can enhance the proteolytic stability of peptide-based drugs, improving their half-life and therapeutic efficacy. nih.gov Furthermore, the unique side chains of NPAAs can be designed to interact with specific biological targets, leading to the development of potent and selective enzyme inhibitors or receptor modulators. nih.gov Alkynyl amino acids, for instance, are used to create "stapled peptides," where the side chains are cyclized to lock the peptide into a specific conformation, often enhancing its binding affinity and cell permeability.

Materials Science: The construction of biomimetic polymers using NPAAs significantly expands the range of accessible functionalities compared to natural proteins. researchgate.net NPAAs containing unsaturated bonds, such as alkynes, are particularly promising for creating functional polymers. researchgate.net These polymers can be used to develop advanced materials like biodegradable hydrogels through photo-crosslinking or via alkyne-azide "click" reactions. researchgate.net Such materials have potential applications in drug delivery, tissue engineering, and as functional nanoparticles. researchgate.net

Overview of (S)-2-(Boc-amino)-5-hexynoic acid as a Key Synthetic Intermediate

This compound is a prime example of a non-proteinogenic amino acid designed for specific synthetic purposes. Its structure is characterized by three key features: the (S)-stereochemistry at the alpha-carbon, a tert-butyloxycarbonyl (Boc) protected amine group, and a terminal alkyne on the side chain.

This compound serves as a critical synthetic intermediate due to the versatile reactivity of its terminal alkyne. This functional group is readily employed in a variety of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the amino acid to other molecules containing an azide (B81097) group, such as dyes, tracers, or complex biomolecules, to form stable bioconjugates.

The Boc protecting group on the amino function is essential for its application in peptide synthesis. It prevents the amine from participating in unwanted side reactions during peptide coupling and can be selectively removed under mild acidic conditions to allow for chain elongation. rsc.org The combination of a reactive alkyne handle and a protected amino acid scaffold makes this compound a highly valuable building block for creating modified peptides, probes for chemical biology, and complex organic molecules.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]hex-5-ynoic acid
CAS Number 942518-21-0
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Appearance Not specified, likely a solid
Chirality (S)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIBCOGEUVKGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629141
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208522-16-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(Boc-amino)-5-hexynoic acid
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Synthetic Methodologies for S 2 Boc Amino 5 Hexynoic Acid

Chemoenzymatic and Stereoselective Synthesis Approaches

The introduction of the chiral center at the α-position of the amino acid is a critical challenge in the synthesis of (S)-2-(Boc-amino)-5-hexynoic acid. Both chemoenzymatic and purely chemical stereoselective methods have been developed to address this challenge, providing access to the enantiomerically pure compound.

Enantioselective Routes to α-Amino Acids with Terminal Alkynes

The construction of α-amino acids bearing terminal alkyne functionalities requires methods that can tolerate the reactive alkyne group while ensuring high enantioselectivity at the α-carbon. Several powerful strategies have emerged to achieve this.

Asymmetric phase-transfer catalysis (PTC) has proven to be a robust method for the enantioselective alkylation of glycine (B1666218) derivatives. This approach typically involves the use of a glycine Schiff base, often complexed to a metal ion like Ni(II), and a chiral phase-transfer catalyst, frequently derived from Cinchona alkaloids.

The synthesis of α-alkynyl amino acids via this method involves the alkylation of a glycine imine with a suitable alkynyl halide. For the synthesis of this compound, a key building block would be a but-3-yn-1-yl halide, such as 1-bromo-3-butyne. The general strategy involves the deprotonation of the glycine Schiff base under basic conditions to form a nucleophilic enolate, which then undergoes an SN2 reaction with the alkylating agent. The chiral phase-transfer catalyst orchestrates the approach of the electrophile to the enolate, thereby inducing asymmetry and favoring the formation of the (S)-enantiomer.

A common substrate for this transformation is the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. The alkylation of this complex with various alkyl halides, catalyzed by chiral phase-transfer catalysts, can afford α-amino acids with high enantioselectivity. researchgate.net While a specific example for the synthesis of this compound using this exact method is not extensively detailed in readily available literature, the general applicability of this methodology suggests its potential. The reaction would proceed under basic conditions (e.g., NaOH or KOH) in a biphasic system (e.g., CH₂Cl₂/H₂O) in the presence of a chiral catalyst. Subsequent acidic hydrolysis of the Schiff base and the Boc-protection of the resulting amino acid would yield the final product.

Catalyst TypeAlkylating AgentTypical Yield (%)Typical ee (%)
Cinchona Alkaloid-derived PTC1-bromo-3-butyne70-90>90
Chiral Ni(II) Complex1-bromo-3-butyne60-85>95 (as diastereomeric excess)

Table 1. Representative data for the asymmetric phase-transfer catalyzed synthesis of α-alkynyl amino acids. Data is generalized from similar reported syntheses.

Another powerful strategy for the synthesis of α-alkynyl amino acids involves the enantioselective addition of terminal alkynes to imines derived from α-keto esters. This approach directly constructs the C-C bond between the alkyne and the α-carbon of the amino acid precursor. The reaction is typically catalyzed by a chiral metal complex, which coordinates to both the imine and the alkyne, facilitating a highly stereocontrolled addition.

While specific examples for the synthesis of this compound via this method are not prominently documented, the general principle is well-established. The process would involve the reaction of a suitable ketoimine, such as the imine derived from a glyoxylate (B1226380) ester, with a terminal alkyne like 4-pentyne, in the presence of a chiral catalyst. Subsequent reduction of the imine and protection of the amino group would lead to the desired product.

Stereoselective hydroamidation of terminal alkynes offers a conceptually different approach to α-amino acids. This method involves the addition of an amine and a carbonyl group across the triple bond in a stereocontrolled manner. While not a direct route to α-amino acids, it can be a key step in a multi-step synthesis. For instance, the hydroamidation of a 1,4-enyne could be envisioned as a potential pathway, where subsequent transformations would lead to the desired amino acid structure. However, direct and efficient methods for the stereoselective hydroamidation of a substrate like 1,5-hexadiyne (B1215225) to directly generate a precursor for this compound are not well-established in the literature.

A versatile strategy for the synthesis of α-amino acids involves the stereoselective synthesis of α-amino aldol (B89426) precursors from terminal alkynes. This approach can be adapted to produce α-amino acids with various side chains. While a direct application to this compound is not explicitly described, the methodology provides a potential pathway. The synthesis could start from a terminal alkyne which is then converted into an α-amino aldehyde or a related precursor with the desired stereochemistry. Subsequent oxidation of the aldehyde to a carboxylic acid would complete the synthesis.

The synthesis of chiral α-amino acids from chiral epoxy alcohols is a well-established and versatile method. This approach leverages the readily available and highly enantiopure epoxides that can be prepared through methods like the Sharpless asymmetric epoxidation.

For the synthesis of this compound, a suitable starting material would be a chiral epoxide such as (R)-1,2-epoxy-5-hexyne. The synthesis would proceed via the regioselective opening of the epoxide at the less hindered carbon (C1) with a nitrogen nucleophile, such as azide (B81097) (N₃⁻). This SN2 reaction occurs with inversion of configuration, leading to the formation of a β-azido alcohol with the desired (S)-stereochemistry at C2. Subsequent oxidation of the primary alcohol to a carboxylic acid, followed by reduction of the azide to an amine and Boc-protection, would yield the target molecule.

Epoxide PrecursorKey StepsOverall Yield (%)
(R)-1,2-epoxy-5-hexyne1. Epoxide opening with NaN₃ 2. Oxidation of alcohol 3. Reduction of azide 4. Boc protection40-60 (over 4 steps)

Table 2. Representative synthetic route from a chiral epoxy alcohol. Data is generalized from similar reported syntheses.

Enzymatic Resolution and Biocatalytic Pathways for Chiral Amino Acid Precursors

Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiomerically pure amino acids. semanticscholar.org The high stereoselectivity of enzymes allows for the efficient separation of racemic mixtures or the direct asymmetric synthesis of chiral molecules from prochiral precursors. nih.govnih.gov

Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For amino acid synthesis, this often involves the use of enzymes like aminoacylases, lipases, or esterases that can selectively hydrolyze an N-acyl or ester derivative of one enantiomer, leaving the other enantiomer untouched. google.com The resulting difference in physical properties between the hydrolyzed product and the unreacted enantiomer facilitates their separation.

A more advanced approach is Dynamic Kinetic Resolution (DKR). In this process, the less reactive enantiomer is continuously racemized in situ while the other is selectively transformed by an enzyme. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer. nih.gov For example, d- and l-amino acids can be produced from their corresponding amides using stereoselective amino acid amidases in the presence of a racemase, which continuously interconverts the enantiomers of the starting material. nih.govresearchgate.net

Furthermore, engineered enzymes such as amine dehydrogenases (AmDHs) and transaminases are increasingly used for the asymmetric synthesis of chiral amines. nih.gov These enzymes can catalyze the reductive amination of α-keto acids or the transfer of an amine group to a ketone, respectively, to produce the desired chiral amino acid precursor with high enantiomeric excess. nih.govnih.gov Whole-cell biocatalysts, which utilize entire microorganisms, can be engineered to express specific enzymatic pathways, offering advantages like cofactor regeneration and simplified handling. d-nb.info

Table 1: Overview of Enzymatic Strategies for Chiral Amino Acid Synthesis

Enzymatic StrategyKey EnzymesPrinciple of OperationTypical Substrates
Classical ResolutionAcylases, Lipases, EsterasesEnantioselective hydrolysis of a derivatized racemic amino acid. google.comN-acyl-DL-amino acids, DL-amino acid esters
Dynamic Kinetic Resolution (DKR)Amidases, Hydrolases coupled with a RacemaseSelective transformation of one enantiomer coupled with in situ racemization of the substrate. nih.govDL-amino acid amides, Hydantoins
Asymmetric SynthesisAmine Dehydrogenases (AmDHs), TransaminasesDirect conversion of a prochiral substrate into a chiral amino acid. nih.govα-keto acids, Prochiral ketones
Whole-Cell BiocatalysisEngineered Microorganisms (e.g., E. coli)Utilizes the metabolic machinery of a host organism to perform multi-step enzymatic transformations. d-nb.infoSimple carbon sources (e.g., glucose) to complex precursors

Classical Organic Synthesis Strategies

Classical organic synthesis provides a robust and versatile framework for constructing this compound. These methods rely on well-established reactions for carbon-carbon bond formation, functional group manipulation, and stereochemical control.

Carboxyl Activation and Homologation Reactions

Homologation reactions, which extend a carbon chain by a single carbon atom, are fundamental in synthesizing carboxylic acids of a desired length.

The Wolff rearrangement is a key reaction for the one-carbon homologation of carboxylic acids, famously utilized in the Arndt-Eistert synthesis. chem-station.com The process involves the conversion of a carboxylic acid to an α-diazoketone. chem-station.com Upon activation, typically with heat or a metal catalyst like silver benzoate, the α-diazoketone loses nitrogen gas to form a highly reactive α-ketocarbene intermediate. chem-station.comnih.gov This intermediate undergoes a chem-station.comachemblock.com-rearrangement to produce a ketene (B1206846). chem-station.comorganic-chemistry.org The ketene can then be trapped by a nucleophile, such as water, to yield a homologous carboxylic acid, or by an alcohol to form an ester. chem-station.com This sequence effectively lengthens the carbon chain of the starting acid by one CH₂ group. While direct application to this compound synthesis is complex due to the other functional groups, the principle can be applied to build the underlying carbon skeleton at an earlier stage.

Table 2: Key Stages of the Wolff Rearrangement for Homologation

StageDescriptionKey Reagents/Intermediates
1. Diazoketone FormationConversion of a carboxylic acid (via its acid chloride) to an α-diazoketone. chem-station.comThionyl chloride (SOCl₂), Diazomethane (CH₂N₂)
2. RearrangementMetal-catalyzed or thermal decomposition of the diazoketone to form a ketene. nih.govSilver salts (e.g., PhCO₂Ag, CF₃CO₂Ag), Heat, Light nih.govorganic-chemistry.org
3. Nucleophilic TrappingReaction of the ketene with a nucleophile to form the final homologated product. chem-station.comWater (H₂O), Alcohols (R-OH), Amines (R-NH₂)

Protection Group Strategies: The Role of the tert-Butoxycarbonyl (Boc) Group

In the synthesis of multifunctional molecules like amino acids, protecting groups are essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its specific reactivity profile. wikipedia.orgrsc.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgevitachem.com This protection is robust and stable towards a wide range of nucleophilic and basic conditions, allowing chemists to perform reactions on other parts of the molecule, such as the carboxylic acid or the alkyne, without affecting the amine. organic-chemistry.org

A key feature of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org This deprotection mechanism proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org This orthogonal stability—stable to base, labile to acid—is a cornerstone of modern peptide synthesis and complex molecule construction. organic-chemistry.org

Table 3: Boc-Group Protection and Deprotection Conditions

ProcessCommon ReagentsTypical Conditions
ProtectionDi-tert-butyl dicarbonate (Boc₂O) with a base (e.g., NaOH, Na₂CO₃, DMAP) wikipedia.orgtdcommons.orgAqueous or organic solvent (e.g., THF, Dioxane, Acetonitrile), Room Temperature wikipedia.orgtdcommons.org
DeprotectionTrifluoroacetic acid (TFA), Hydrochloric acid (HCl) wikipedia.orgAnhydrous solvent (e.g., Dichloromethane, Methanol, Dioxane) wikipedia.org

Derivations from Simpler Hexynoic Acid Precursors

A logical synthetic approach to this compound is to start from a simpler, achiral precursor like 5-hexynoic acid or a related derivative and introduce the necessary functionality. sigmaaldrich.com This strategy involves installing the amino group at the C-2 position (α-amination) and controlling the stereochemistry to obtain the desired (S)-enantiomer.

One potential pathway could involve the α-bromination of a 5-hexynoic acid ester, followed by nucleophilic substitution with an amine source, such as sodium azide, and subsequent reduction and protection. Establishing the stereocenter could be achieved through chiral resolution at an intermediate stage or by using a chiral auxiliary to direct the substitution. Alternatively, methods starting from different precursors, such as the synthesis of a related amino acid from a chiral epoxide, demonstrate the principle of building complexity from simpler chiral starting materials. nih.gov

Metal-Catalyzed Synthetic Transformations

Metal catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective bond formations and reductions that are central to constructing complex molecules like this compound.

Key transformations include asymmetric hydrogenation and cross-coupling reactions. For instance, in the synthesis of a related precursor, asymmetric homogeneous hydrogenation was a critical step to establish the desired stereochemistry. nih.govnih.gov This reaction typically uses chiral transition metal complexes (e.g., containing Rhodium or Ruthenium) to deliver hydrogen to a prochiral double bond with high enantioselectivity.

Cross-coupling reactions, such as the Suzuki coupling, are powerful tools for carbon-carbon bond formation. nih.govnih.gov While not directly forming the final structure of the title compound, such reactions are invaluable for assembling the carbon backbone from smaller fragments in the early stages of a synthetic sequence. nih.govnih.gov Copper-catalyzed reactions are also employed for electrophilic amination, providing another route to introduce the α-amino group. osaka-u.ac.jp These metal-catalyzed methods are prized for their efficiency and selectivity, often proceeding under mild conditions with high functional group tolerance.

Table 4: Relevant Metal-Catalyzed Reactions in Amino Acid Synthesis

Reaction TypeTypical CatalystPurpose in Synthesis
Asymmetric HydrogenationChiral Rhodium or Ruthenium phosphine (B1218219) complexesEnantioselective reduction of a C=C bond to establish a chiral center. nih.govnih.gov
Suzuki CouplingPalladium complexes (e.g., Pd(PPh₃)₄)Formation of C-C bonds to construct the carbon skeleton. nih.govnih.gov
Electrophilic AminationCopper catalystsIntroduction of an amino group at a specific position. osaka-u.ac.jp

Palladium-Catalyzed C-H Olefination and Other Functionalizations

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Palladium catalysis has been at the forefront of this field, with numerous methods developed for the C-H functionalization of amino acid derivatives. acs.orgnih.govrsc.org

While a direct C-H olefination to construct the side chain of this compound from a simpler amino acid precursor like N-Boc-alanine has been explored in a general context, a more targeted approach could involve the olefination of a precursor such as N-Boc-allylglycine. Palladium-catalyzed allylic C-H alkylation of terminal olefins has been demonstrated with various nucleophiles. rsc.org A hypothetical route to a precursor of this compound could involve the palladium-catalyzed olefination of an N-protected glycine derivative with a suitable allene (B1206475) or diene, followed by further transformations.

More established is the palladium-catalyzed olefination of unactivated C(sp³)-H bonds in amino acid derivatives, typically facilitated by a directing group. For instance, N-quinolyl carboxamide-directed olefination of phthaloyl-protected alanine (B10760859) with vinyl iodides proceeds at room temperature, demonstrating the feasibility of introducing vinyl groups to amino acid side chains. rsc.org Such a strategy could be envisioned to construct the backbone of the target molecule, which would then require subsequent modification to install the terminal alkyne.

A plausible, though not explicitly documented, approach for the synthesis of a precursor to this compound could involve the palladium-catalyzed coupling of a suitable N-Boc-protected amino acid derivative bearing a leaving group at the γ-position with a propargylating agent. However, the more direct C-H functionalization approaches remain an area of active research.

Table 1: Representative Palladium-Catalyzed Olefination of Amino Acid Derivatives
EntryAmino Acid DerivativeOlefinCatalyst SystemSolventYield (%)Reference
1N-Phthaloyl-Ala-N(8-quinolyl)amide(E)-1-Iodo-2-phenylethenePd(OAc)₂, Ag₂CO₃DCE85 rsc.org
2N-Phthaloyl-Ala-N(8-quinolyl)amide1-Iodo-1-cyclohexenePd(OAc)₂, Ag₂CO₃DCE78 rsc.org
3N-Boc-piperidine-2-carboxamideEthyl acrylatePd(OAc)₂, Ligand, OxidantVarious60-90 rsc.org
4N-Ac-Phe-OMen-Butyl acrylatePd(OAc)₂, Ligand, Ag₂CO₃HFIP75 ntu.ac.uk

Note: This table presents representative examples of palladium-catalyzed olefination on amino acid derivatives to illustrate the general methodology. Specific conditions would need to be optimized for the synthesis of this compound.

Silver-Catalyzed Stereoselective Aminosulfonylation of Alkynes

Recent advancements in catalysis have introduced novel methods for the functionalization of alkynes. One such method is the silver-catalyzed stereoselective aminosulfonylation of terminal alkynes. nih.govpsu.edu This three-component reaction involves a terminal alkyne, a sulfinate, and trimethylsilyl (B98337) azide (TMSN₃) to produce β-sulfonyl enamines. nih.govpsu.edu

This reaction is not a direct method for the synthesis of the this compound backbone. Instead, it represents a potential subsequent functionalization of the terminal alkyne present in the target molecule. This methodology allows for the introduction of both an amino group and a sulfonyl group across the triple bond, leading to highly functionalized and potentially bioactive derivatives.

The reaction is initiated by the silver-catalyzed hydroazidation of the terminal alkyne, which then undergoes a radical addition of a sulfonyl radical generated from a sodium sulfinate. psu.edu The process is highly stereoselective, yielding predominantly one isomer of the resulting β-sulfonyl enamine. The reaction tolerates a range of functional groups and has been successfully applied to both aryl and alkyl-substituted terminal alkynes. psu.edu

Table 2: Silver-Catalyzed Aminosulfonylation of Representative Terminal Alkynes
EntryAlkyneSodium SulfinateCatalystSolventYield (%)Reference
1PhenylacetyleneSodium p-toluenesulfinateAg₃PO₄DMSO85 psu.edu
21-OctyneSodium p-toluenesulfinateAg₃PO₄DMSO81 psu.edu
3CyclopropylacetyleneSodium p-toluenesulfinateAg₃PO₄DMSO75 psu.edu
44-Pentyn-1-olSodium p-toluenesulfinateAg₃PO₄DMSO72 psu.edu

Note: This table showcases the aminosulfonylation of various terminal alkynes to illustrate the potential functionalization of the alkyne moiety in this compound.

Nicholas Reaction for Propargylation

The Nicholas reaction is a well-established method for the propargylation of various nucleophiles, including alcohols, thiols, and amines. rsc.orgnih.gov This reaction proceeds through the formation of a stable dicobalt hexacarbonyl-complexed propargyl cation, which is significantly less reactive and more selective than its uncomplexed counterpart. This stability allows for reactions with a wide range of nucleophiles under mild, often acidic, conditions.

A plausible synthetic route to this compound using the Nicholas reaction would involve the propargylation of a suitable precursor. For example, a protected derivative of glutamic acid, such as N-Boc-glutamic acid γ-methyl ester, could be reduced to the corresponding alcohol. This alcohol could then act as a nucleophile, attacking a dicobalt hexacarbonyl-complexed propargyl ether or alcohol in the presence of a Lewis acid. Subsequent oxidative decomplexation of the cobalt complex would then yield the desired terminal alkyne.

Research has demonstrated the successful propargylation of the side chains of various protected amino acids, such as serine, cysteine, and tyrosine, using this methodology. rsc.org These reactions typically proceed in good yields, highlighting the utility of the Nicholas reaction for introducing propargyl groups into complex, functionalized molecules like amino acid derivatives.

Table 3: Representative Propargylation of Amino Acid Derivatives via the Nicholas Reaction
EntryAmino Acid DerivativePropargylating AgentDecomplexation ReagentYield (%)Reference
1Boc-Ser-OMeCo₂(CO)₆-propargylium tetrafluoroborateCAN85 rsc.org
2Boc-Cys(Trt)-OMeCo₂(CO)₆-propargylium tetrafluoroborateCAN94 rsc.org
3Boc-Tyr(tBu)-OMeCo₂(CO)₆-propargylium tetrafluoroborateCAN75 rsc.org
4Boc-Phe-OMeCo₂(CO)₆-propargylium tetrafluoroborateCAN88 rsc.org

Note: This table provides examples of the Nicholas reaction applied to various amino acid derivatives, illustrating its potential for the synthesis of this compound from a suitable precursor. Yields are for the decomplexation step.

Derivatization and Functional Group Transformations of S 2 Boc Amino 5 Hexynoic Acid

Reactions Involving the Terminal Alkyne Moiety for Bioconjugation and Ligation

The terminal alkyne is a particularly valuable functional group due to its participation in a variety of highly efficient and selective reactions, many of which are classified as "click chemistry." These reactions are often bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, renowned for its reliability, specificity, and mild reaction conditions. rsc.org This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the one present in (S)-2-(Boc-amino)-5-hexynoic acid, and an azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole ring. nih.gov The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-regioisomer. nih.govacs.org

The reaction is highly tolerant of a wide range of functional groups and is often carried out in aqueous or organic solvents at room temperature. fishersci.co.uk The copper(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.govnih.gov

Reactant 1 Reactant 2 Catalyst Product Key Features
This compoundOrganic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, mild conditions, bioorthogonal. rsc.org

This reaction is extensively used for bioconjugation, allowing for the attachment of this compound to biomolecules such as proteins, nucleic acids, and lipids that have been functionalized with an azide group.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation strategy. wikipedia.orgrsc.org In contrast to the normal Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org The terminal alkyne of this compound can function as a dienophile, reacting with electron-deficient dienes such as 1,2,4,5-tetrazines. sigmaaldrich.comnih.gov

This reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications. rsc.orgnih.gov The initial cycloadduct undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas and forming an irreversible covalent bond. nih.gov

Diene Dienophile Conditions Product Key Features
1,2,4,5-tetrazine derivativeThis compoundCatalyst-free, physiological conditionsDihydropyridazine derivative (after N₂ extrusion)Extremely fast kinetics, bioorthogonal, irreversible. rsc.orgnih.gov

The terminal alkyne of this compound can also undergo radical addition reactions. In these reactions, a radical species adds across the carbon-carbon triple bond. youtube.com This type of reaction can be initiated by various methods, including the use of radical initiators or photolysis. For instance, thiyl radicals (RS•) can add to alkynes to form vinyl sulfides. clockss.org The regioselectivity of the addition can vary depending on the nature of the radical and the reaction conditions. masterorganicchemistry.com

Beyond CuAAC and IEDDA, the terminal alkyne of this compound is a suitable substrate for other bioorthogonal reactions. A notable example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the use of a cytotoxic copper catalyst by employing a strained cyclooctyne (B158145). nih.gov While the alkyne in this compound is not strained, it can react with strained cyclooctyne derivatives that have been incorporated into other molecules.

Transformations at the Carboxyl Group

The carboxylic acid functionality of this compound is amenable to a variety of classical transformations. organic-chemistry.org One of the most common reactions is the formation of amides and esters.

Amide Bond Formation: The carboxyl group can be coupled with primary or secondary amines to form amides. This typically requires the activation of the carboxylic acid, which can be achieved using coupling reagents such as carbodiimides (e.g., EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to an acyl chloride. youtube.com

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by other methods such as reaction with an alkyl halide in the presence of a base. For example, reaction with methanol (B129727) can yield the corresponding methyl ester. bldpharm.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the Boc-protecting group.

Starting Functional Group Reagents Resulting Functional Group
Carboxylic AcidAmine (R-NH₂), EDC, NHSAmide
Carboxylic AcidAlcohol (R-OH), Acid catalystEster
Carboxylic AcidLiAlH₄Primary Alcohol

Modifications at the Protected Amine Functionality via Nucleophilic Substitution

The term "nucleophilic substitution" at the protected amine is a slight misnomer. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to most nucleophiles and bases. organic-chemistry.org Its primary mode of cleavage is through acid-catalyzed hydrolysis. fishersci.co.ukwikipedia.org

Once the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the free primary amine is revealed. wikipedia.orgnih.gov This primary amine is nucleophilic and can then participate in a wide array of subsequent reactions, including nucleophilic substitution and acylation.

Deprotection and Subsequent Acylation:

Deprotection: this compound is treated with an acid (e.g., TFA in dichloromethane) to cleave the Boc group, yielding (S)-2-amino-5-hexynoic acid. wikipedia.org

Acylation: The resulting free amine can then be acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) to form a new amide bond.

Deprotection and Subsequent Alkylation: The free amine can also act as a nucleophile and be alkylated using alkyl halides.

It is the deprotection step that is key to unmasking the reactivity of the amine functionality. The stability of the Boc group allows for selective modifications at the alkyne and carboxyl termini without affecting the amine. organic-chemistry.org

Applications As a Chiral Building Block in Complex Chemical Synthesis

Integration into Peptides and Peptidomimetics

(S)-2-(Boc-amino)-5-hexynoic acid is readily integrated into peptide sequences using standard synthesis protocols. Its incorporation allows for the development of peptides with tailored properties, such as enhanced stability, defined secondary structures, and novel biological activities. The presence of the terminal alkyne opens avenues for post-synthetic modifications, cyclizations, and the creation of non-natural peptide architectures.

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support. peptide.comnih.gov The Boc/Bzl protection strategy is a well-established method particularly suited for the synthesis of complex or lengthy sequences. nih.govpeptide.com

The incorporation of this compound into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle. This process involves the sequential deprotection of the N-terminal Boc group and coupling of the next protected amino acid until the desired sequence is assembled. peptide.comnih.gov

The general cycle for adding this compound to a resin-bound peptide amine (H₂N-Peptide-Resin) is as follows:

Activation & Coupling : The carboxylic acid of this compound is activated in situ to facilitate amide bond formation. This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species. americanpeptidesociety.orgpeptide.com The activated amino acid is then added to the resin, and the coupling reaction proceeds to attach it to the N-terminus of the resin-bound peptide.

Washing : After the coupling reaction, the resin is thoroughly washed with solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) to remove excess reagents and byproducts. nih.govrsc.org

Deprotection : The Nα-Boc protecting group of the newly added residue is removed to expose a new free amine. This is typically accomplished by treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in a solvent such as DCM. peptide.comchempep.com

Neutralization & Washing : The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a tertiary amine base, most commonly diisopropylethylamine (DIEA), to yield the free amine. peptide.com Subsequent washing steps prepare the peptide-resin for the next coupling cycle.

This cycle is repeated for each amino acid in the sequence. The terminal alkyne of the hexynoic acid residue remains inert to the standard conditions of Boc-SPPS, preserving it for later modifications.

Table 1: Standard Boc-SPPS Cycle for Incorporation of this compound
StepDescriptionTypical ReagentsReference
1. Activation & CouplingThe carboxylic acid of Boc-L-Pra(tBu)-OH is activated and reacts with the N-terminal amine of the peptide-resin.HBTU, HATU, PyBOP, or DIC/HOBt in DMF or NMP peptide.compeptide.com
2. WashingRemoval of unreacted reagents and soluble byproducts.DMF, DCM, Isopropanol (IPA) chempep.com
3. Nα-Boc DeprotectionThe acid-labile Boc group is cleaved to reveal the N-terminal amine.25-50% TFA in DCM peptide.comchempep.com
4. NeutralizationThe N-terminal ammonium salt is converted to a free amine for the next coupling.5-10% DIEA in DMF or DCM peptide.com

The synthesis of branched peptides, such as multiple antigenic peptides (MAPs), is a powerful strategy for creating unique molecular architectures. biotage.com These structures are often built upon a core amino acid that possesses a side-chain functional group suitable for initiating a second peptide chain. Lysine (B10760008) is commonly used for this purpose, as its side-chain amine can serve as a branching point. rsc.org In this context, this compound can be incorporated into one or more of the branches extending from the lysine core. The synthesis employs an orthogonal protecting group strategy, where the α-amino group of lysine is protected with Boc and the ε-amino group is protected with a group that can be removed independently, such as Fmoc. peptide.com Once the main peptide backbone is assembled, the Fmoc group on the lysine side chain is selectively removed, and a new peptide chain containing the alkyne-functionalized amino acid can be synthesized from that point. rsc.org

The alkyne moiety of this compound provides a route to creating rigid cystine isosteres. In native peptides, disulfide bridges formed between two cysteine residues provide conformational constraint. However, these bonds can be labile. By incorporating two alkyne-containing amino acids into a peptide sequence, a subsequent ring-closing alkyne metathesis (RCAM) reaction can form a rigid acetylene (B1199291) bridge that mimics the structural role of the disulfide bond but with enhanced metabolic stability. ru.nl

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable method, especially for the large-scale production of shorter peptides. sci-hub.se In this approach, this compound can be coupled with another protected amino acid or peptide fragment in a suitable organic solvent.

The primary challenge in solution-phase synthesis is the purification of the product after each step, which often relies on extraction, precipitation, or crystallization. nih.gov The coupling process itself mirrors that of SPPS, relying on the activation of the carboxylic acid. Common reagents for this activation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress racemization. americanpeptidesociety.org A typical coupling might involve reacting this compound with an amino acid methyl ester in a solvent like dichloromethane or DMF in the presence of a coupling agent. sci-hub.senih.gov

A major goal in medicinal chemistry is the design of peptidomimetics with improved pharmacological properties, such as enhanced receptor selectivity, affinity, and metabolic stability. nih.govnih.gov One of the most effective strategies to achieve this is to introduce conformational constraints into the peptide backbone. nih.govlifechemicals.com By reducing the flexibility of a peptide, it can be locked into a bioactive conformation that is optimal for receptor binding. nih.gov

This compound is an ideal building block for this purpose. The propargyl group (a terminal alkyne) is a rigid, linear structural element. Its incorporation into a peptide chain can influence the local conformation. More significantly, the alkyne serves as a chemical handle for cyclization reactions, which are a powerful method for creating highly constrained structures, including mimics of secondary structures like β-turns. ru.nl β-turns are critical elements in molecular recognition and protein folding, and synthetic mimics are of great interest in drug design. ru.nl

Ring-closing alkyne metathesis (RCAM) has emerged as a robust method for synthesizing cyclic compounds. ru.nlnih.gov This reaction is particularly powerful for creating conformationally restricted peptides. The strategy involves synthesizing a linear peptide precursor that contains two alkyne-functionalized amino acid residues. Treatment of this precursor with a suitable catalyst, such as a Schrock or Grubbs-type molybdenum or tungsten alkylidyne complex, induces an intramolecular metathesis reaction that joins the two alkyne moieties, forming a cyclic alkyne and releasing a small alkyne byproduct (e.g., acetylene).

Research has demonstrated the successful application of RCAM to create cyclic peptides that act as β-turn mimics. ru.nl In one approach, a linear tetrapeptide containing two residues of an acetylenic amino acid was synthesized using a combination of solution-phase and solid-phase methods. Subsequent exposure to an alkyne metathesis catalyst successfully induced cyclization. The resulting cyclic peptide, which contains a rigid acetylene moiety in place of a more flexible part of the peptide backbone, serves as a structurally defined β-turn mimetic. ru.nl This methodology highlights the significant utility of alkyne-containing amino acids like this compound in the rational design of constrained peptidomimetics.

Table 2: Representative Ring-Closing Alkyne Metathesis (RCAM) Reaction
ReactantCatalystProductPurposeReference
Linear peptide containing two alkyne-functionalized amino acid residuesAlkyne metathesis catalyst (e.g., Schrock catalyst)Cyclic peptide with an internal alkyne bridgeTo create conformationally restricted β-turn mimetics and cystine isosteres. ru.nl

Design and Synthesis of Conformationally Restricted Peptides and β-Turn Mimetics

Total Synthesis of Natural Products and Analogs

While direct applications in the total synthesis of natural products are not extensively documented in a review of current literature, the compound serves as a key precursor in the synthesis of complex, biologically active molecules designed to mimic or interact with natural systems.

This compound is employed in the synthesis of designed molecules that contain unnatural amino acid residues, conferring specific properties required for biological activity. A notable application is in the creation of inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders.

In one study, researchers designed and synthesized a series of compounds to mimic the transition state of the methylation reaction catalyzed by NNMT. kcl.ac.uk this compound was used as the core chiral component to introduce a specific spatial and functional element into the final inhibitor. It was coupled with 3-iodobenzamide (B1666170) using standard peptide coupling conditions to furnish a complex molecule containing the homopropargylglycine-derived residue. kcl.ac.uk This synthesis highlights the compound's role as a reliable building block for introducing a specific, non-natural amino acid structure into a larger, biologically active framework.

Synthesis of an NNMT Inhibitor Precursor
Reactant 1Reactant 2ProductReference
This compound3-Iodobenzamide(S)-2-(Boc-amino)-N-(3-iodobenzyl)hex-5-ynamide kcl.ac.uk

A review of scientific literature does not reveal specific, documented instances of this compound being used for the assembly of macrocyclic structures. However, its terminal alkyne functionality makes it a highly suitable candidate for such applications. In principle, the alkyne can participate in powerful macrocyclization reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." A synthetic strategy could involve coupling the amino acid to a peptide chain that also contains an azide-functionalized amino acid, followed by an intramolecular cycloaddition to form a stable, triazole-containing macrocycle. This approach is widely used to create constrained peptides and other complex architectures.

Construction of Heterocyclic Compounds

Specific examples of this compound being used as a precursor for the construction of distinct heterocyclic systems (beyond its inherent amino acid structure) are not readily found in the surveyed literature. Nevertheless, the terminal alkyne presents several theoretical pathways for heterocycle formation. For instance, intramolecular reactions, such as the addition of the carboxylic acid or a suitably positioned nucleophile from a coupled residue onto the alkyne, could lead to the formation of lactones or other nitrogen- or oxygen-containing rings. Furthermore, the alkyne can participate in intermolecular cycloaddition reactions with various partners to construct a wide array of five- or six-membered heterocyclic rings, a foundational strategy in medicinal chemistry. While these are established principles of organic synthesis, their specific application using this compound remains an area for future exploration.

Advanced Research Applications in Chemical Biology and Materials Science

Chemical Biology Probes and Protein Functionalization

In chemical biology, the ability to selectively modify proteins is crucial for understanding their function, tracking their localization, and developing new therapeutic strategies. (S)-2-(Boc-amino)-5-hexynoic acid serves as a key component in this field, primarily through its incorporation into peptide chains and its subsequent modification via click chemistry. smolecule.comsigmaaldrich.com

Methionine is one of two sulfur-containing proteinogenic amino acids and plays a critical role in protein synthesis and function. peptide.comescholarship.org The development of amino acid analogs that can be incorporated into proteins in place of their natural counterparts is a powerful strategy for studying protein dynamics. This compound can function as a reactive analog of methionine. Although structurally different, it can be incorporated into polypeptide chains during peptide synthesis.

The key feature is its terminal alkyne group, which acts as a bioorthogonal handle. This handle does not react with most biological functional groups, ensuring that it remains inert until a specific reaction is initiated. Researchers can introduce an azide-containing tag (such as a fluorescent dye or a biotin (B1667282) molecule) which will "click" onto the alkyne handle in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. escholarship.org This allows for the sensitive and selective detection and visualization of newly synthesized proteins, providing insights into protein turnover and cellular responses to various stimuli.

The incorporation of unnatural amino acids like this compound into the primary sequence of a protein is a cornerstone of modern protein engineering. This technique allows for the introduction of novel chemical functionalities not found in the 20 canonical amino acids. smolecule.com Once integrated into a protein's structure, the alkyne group of the hexynoic acid residue provides a specific site for covalent modification.

This site-specific modification enables the attachment of a wide array of functional molecules, thereby engineering proteins with enhanced or entirely new properties. For instance:

Fluorophores can be attached to visualize protein localization and trafficking within living cells.

Polyethylene (B3416737) glycol (PEG) chains can be conjugated to increase the protein's stability and circulation half-life for therapeutic applications. escholarship.org

Cross-linking agents can be introduced to study protein-protein interactions or to stabilize protein complexes.

This approach of using an alkyne-bearing amino acid provides a straightforward method for precise protein functionalization, opening avenues for creating bespoke proteins for research, diagnostic, and therapeutic purposes. smolecule.comescholarship.org

The creation of antibody-drug conjugates (ADCs) and other targeted therapeutic proteins is a leading strategy in modern medicine, particularly in oncology. escholarship.orgbroadpharm.com this compound is an ideal tool for this application. By incorporating it into a targeting protein, such as a monoclonal antibody or a specific peptide, a precise location is created for drug attachment. The subsequent click reaction with an azide-modified drug molecule ensures a homogenous product with a defined drug-to-antibody ratio.

Once these conjugates are synthesized, it is crucial to study their interaction with their biological targets. Techniques such as high-performance affinity chromatography (HPAC) and affinity capillary electrophoresis (ACE) are employed to characterize these binding events. nih.govnih.gov These methods can determine key parameters like binding constants and dissociation rates, which are essential for evaluating the efficacy and specificity of the drug conjugate. nih.gov For example, competition studies can reveal how the conjugate interacts with serum proteins like human serum albumin, which is critical for understanding its pharmacokinetic profile. nih.govnih.gov

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. sigmaaldrich.comescholarship.org The design of high-quality probes requires features that allow for target engagement and subsequent detection or enrichment. This compound is a valuable building block for creating such probes. smolecule.commdpi.com

Its amino acid structure can be integrated into a peptide sequence designed to bind to a specific protein target. The alkyne handle then serves as a latent reporter, ready to be conjugated to a tag after the probe has engaged its target. This strategy is used to:

Identify protein targets: A probe can be allowed to bind its target within a complex cell lysate, followed by click-attachment of a biotin tag for affinity purification and subsequent identification by mass spectrometry.

Visualize enzyme activity: Probes can be designed to bind only to the active form of an enzyme, allowing for activity-based protein profiling (ABPP) to monitor enzyme function in real-time. mdpi.com

The bioorthogonal nature of the alkyne group is paramount, as it allows these labeling reactions to occur within complex biological environments, including living cells, without cross-reactivity. smolecule.comescholarship.org

Functionalization of Polymeric Materials and Nanoparticles

The surface properties of materials are critical for their performance in biomedical applications. Functionalization of polymers and nanoparticles can enhance their biocompatibility, enable targeted delivery, and impart specific functionalities. mdpi.comnih.gov this compound, with its dual chemical handles, is a versatile agent for such surface modifications.

The carboxylic acid group can be used to form amide bonds or other linkages to a polymer backbone or nanoparticle surface. mdpi.com Alternatively, the entire molecule can be incorporated as a monomer during polymerization. In either case, the material becomes decorated with alkyne groups, which are then available for subsequent "click" functionalization with a wide range of molecules, including targeting ligands, drugs, or imaging agents. rsc.org This approach has been used to modify materials like poly(lactic-co-glycolic acid) (PLGA) nanoparticles and iron oxide nanoparticles for enhanced biological performance. nih.govrsc.org

Biomimetic polymers are synthetic polymers designed to mimic the structure and function of natural biopolymers like proteins. These materials, which include pseudoproteins and poly(amino acids), have applications in drug delivery, tissue engineering, and as antimicrobial agents. mpg.de

This compound can be used as a monomer in the synthesis of such polymers. Polymerization of this unnatural amino acid, or its co-polymerization with other amino acid derivatives, yields a polypeptide-like chain with regularly spaced, "clickable" alkyne side chains. smolecule.commdpi.com This creates a highly functional scaffold that combines the structural characteristics of a protein with the chemical versatility of a synthetic polymer. These biomimetic polymers can be further modified by clicking on various functional groups to create materials with tailored properties for specific biomedical applications, such as pH-responsive hydrogels for smart drug delivery or functional adjuvants. mpg.de

Design of Biodegradable Hydrogels via Crosslinking

The design of biodegradable hydrogels for biomedical applications, such as tissue engineering and drug delivery, relies on the formation of a stable, three-dimensional polymer network that can degrade under physiological conditions. nih.gov The incorporation of this compound into polymer backbones provides a key functional handle—the terminal alkyne—for efficient crosslinking through so-called "click chemistry," particularly copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). nih.govacs.org

The general strategy involves synthesizing polymers that have been functionalized with this compound. The Boc (tert-butoxycarbonyl) protecting group on the amine can be removed to allow for peptide bond formation with a polymer backbone, or the carboxylic acid can be activated to form an amide linkage. This results in a polymer chain decorated with pendant alkyne groups.

These alkyne-functionalized polymers can then be crosslinked by mixing them with a linker molecule that has at least two azide (B81097) groups. The azide-alkyne cycloaddition reaction forms stable triazole linkages, creating the hydrogel network. nih.gov The biodegradability of these hydrogels can be tuned by incorporating hydrolytically or enzymatically labile bonds into the polymer backbone or the crosslinker. nih.govresearchgate.net For instance, ester bonds can be incorporated, which degrade over time via hydrolysis. nih.gov

The mechanical properties of the resulting hydrogel, such as stiffness and swelling ratio, can be precisely controlled by varying the concentration of the alkyne-functionalized polymer and the crosslinker, which in turn dictates the crosslink density. nih.govresearchgate.net This tunability is crucial for applications like cell scaffolds, where the mechanical environment can influence cell behavior. researchgate.net

Table 1: Factors Influencing Biodegradable Hydrogel Properties

ParameterEffect on Hydrogel PropertiesRationale
Concentration of Alkyne-Functionalized Polymer Increased concentration generally leads to a higher storage modulus (stiffness) and decreased swelling ratio. nih.govHigher polymer concentration results in a denser network with more crosslinking points.
Crosslinker to Polymer Ratio A higher ratio increases the crosslink density, leading to a stiffer and less swollen hydrogel. unizar.esMore crosslinker molecules create a more tightly connected network.
Type of Polymer Backbone The choice of polymer (e.g., polyethylene glycol, chitosan) influences biocompatibility, biodegradability, and mechanical properties. acs.orgnih.govThe inherent properties of the base polymer are conferred to the hydrogel.
Inclusion of Labile Bonds Incorporation of ester or other cleavable linkages allows for controlled degradation of the hydrogel. nih.govnih.govThese bonds break down under physiological conditions, leading to the disassembly of the hydrogel network.

Peptide-Coated Nanoparticles for Advanced Delivery Systems

Peptide-coated nanoparticles are emerging as sophisticated systems for targeted drug delivery, offering advantages such as improved biocompatibility, enhanced stability, and specific cell targeting. nih.govnih.gov this compound can be instrumental in the fabrication of such nanoparticles.

The compound can be used in two primary ways. First, after deprotection of the Boc group, the resulting amino acid can be incorporated into a peptide sequence through solid-phase peptide synthesis. This creates a peptide that contains a terminal alkyne group. This alkyne-bearing peptide can then be "clicked" onto the surface of a nanoparticle that has been functionalized with azide groups. This method allows for the precise orientation and density of the peptide on the nanoparticle surface.

Alternatively, the amino acid itself can be used to coat nanoparticles. The carboxylic acid group can be anchored to the nanoparticle surface, leaving the protected amine and the alkyne group exposed. The Boc group can then be removed to present a primary amine on the surface, which can improve the nanoparticle's stability and biocompatibility. nih.gov The alkyne group remains available for further functionalization, for example, by attaching a targeting ligand or a drug molecule via click chemistry.

The peptide coating can serve several purposes in a drug delivery system. It can shield the nanoparticle from the immune system, increasing its circulation time in the body. nih.gov Furthermore, the peptide can be designed to target specific receptors on the surface of diseased cells, leading to more effective and less toxic treatments. nih.govnih.gov The use of self-assembling peptides can also drive the formation of the nanoparticle itself. nih.gov

Table 2: Research Findings on Peptide-Coated Nanoparticles

Nanoparticle SystemPeptide/Amino Acid FunctionKey Findings
Gold Nanoparticles Surface modification with peptides containing specific amino acid sequences. nih.govEnhanced targeting of cancer cells and improved photothermal therapy efficacy. nih.gov
Silver Nanoparticles Functionalization with amino acids like histidine and phenylalanine. nih.govIncreased stability and enhanced antioxidant and antibacterial activities. nih.gov
Iron-Based Nanoparticles Conjugation with pH-low insertion peptides (pHLIPs).Effective for pH-responsive drug delivery to tumor microenvironments.
Exosomes Surface conjugation with peptides like cRGD.Improved targeting to specific tissues, such as ischemic regions in the brain.

By providing a versatile chemical handle, this compound facilitates the construction of complex, functional biomaterials and delivery systems with tailored properties for a range of advanced biomedical applications.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for (S)-2-(Boc-amino)-5-hexynoic acid Transformations

The reactivity of this compound is dictated by its three key functional groups: the Boc-protected amine, the carboxylic acid, and the terminal alkyne. The interplay of these groups, along with the inherent chirality, gives rise to a rich and complex chemical behavior.

One of the primary transformations of terminal alkynes is the Sonogashira coupling , a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. The catalytic cycle for the reaction of this compound with an aryl iodide would proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (Ar-I) to form a Pd(II) intermediate.

Transmetalation: Concurrently, a copper(I) acetylide is formed from the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. This copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product, (S)-2-(Boc-amino)-5-(arylethynyl)hexanoic acid, and regenerate the Pd(0) catalyst.

Another significant reaction pathway involves the cyclization of this compound derivatives. Intramolecular reactions can be triggered to form various heterocyclic structures. For instance, under appropriate conditions, the carboxylic acid can be activated and subsequently attacked by a nucleophile introduced at the alkyne terminus, or the amino group itself could be involved in cyclization after suitable modification. The terminal alkyne can also participate in cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of a triazole ring from this compound and an organic azide (B81097). chemistryviews.org

The biosynthesis of natural products containing terminal alkynes has also shed light on potential reaction pathways. While not directly applicable to synthetic transformations in the lab, the enzymatic machinery in organisms like Streptomyces cattleya has been found to produce terminal alkyne-containing amino acids from precursors like L-lysine through a sequence of halogenation, C-C bond cleavage, and triple bond formation via an allene (B1206475) intermediate. nih.govresearchgate.netberkeley.edu This suggests the possibility of analogous, albeit chemically induced, pathways.

Analysis of Stereoselectivity and Diastereoselectivity in Synthetic Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of the resulting molecules is often highly dependent on their three-dimensional structure. The existing stereocenter at the α-carbon can influence the formation of new stereocenters, a phenomenon known as diastereoselectivity.

In reactions where a new stereocenter is created, the chiral environment provided by the (S)-configured starting material can lead to a preference for one diastereomer over the other. For example, in a Mannich-type reaction where an imine reacts with an enolate derived from the carboxylic acid of this compound, the approach of the imine to the enolate face will be sterically hindered on one side by the side chain, leading to a diastereomeric excess of the product. nih.gov

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts or additives. For instance, in aldol (B89426) cyclizations of related chiral keto-esters, the ring size of the resulting product has been shown to significantly impact the level of diastereoselectivity. acs.org

Furthermore, in reactions involving chiral catalysts, the stereochemical preference of the catalyst can either match or mismatch with the inherent diastereoselectivity of the substrate, leading to enhanced or diminished stereocontrol. The use of NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of the products formed in these reactions. nih.gov

Application of Computational Chemistry (e.g., Density Functional Theory) in Reaction Mechanism Elucidation

For transformations of this compound, DFT could be employed to:

Investigate Cyclization Pathways: Computational studies can help to determine the most favorable cyclization pathway by comparing the activation energies of different possible routes. For example, in the formation of cyclic peptides, DFT has been used to explore the effects of intramolecular hydrogen bonds and different amino acid residues on the cyclization process. researchgate.netnih.gov

Predict Stereoselectivity: By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, DFT can predict the expected diastereomeric ratio. This information is invaluable for optimizing reaction conditions to favor the desired stereoisomer.

Understand Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction of this compound with the catalyst, revealing the key interactions that govern reactivity and selectivity.

For example, a DFT study on the cyclization of a linear dipeptide identified three possible reaction pathways and calculated their respective energy profiles, providing a detailed understanding of the reaction mechanism. acs.org Similar computational approaches could be applied to the various transformations of this compound to gain a deeper understanding of its reactivity and to guide the design of new synthetic methodologies.

Q & A

Q. How can the synthesis of (S)-2-(Boc-amino)-5-hexynoic acid be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. First, 5-hexynoic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a Boc-protected amino group. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) can be employed during the amino acid coupling . Key steps include:
  • Acid Chloride Formation : Confirm completion via IR spectroscopy (disappearance of ν(SO) at 1220 cm⁻¹ and appearance of ν(C=O) at 1800 cm⁻¹) .
  • Boc Protection : Use Boc₂O (di-tert-butyl dicarbonate) in the presence of a base like DMAP (4-dimethylaminopyridine) .
  • Purification : Silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from methanol/water mixtures .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Acid Chloride FormationSOCl₂, 0°C → RT, 2 hr>95>98%
Boc ProtectionBoc₂O, DMAP, DCM, 24 hr85–90>95%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm the Boc group (δ 1.4 ppm, singlet, 9H) and alkyne proton (δ 2.2–2.4 ppm, triplet) .
  • ¹³C NMR : Detect the carbonyl (C=O) at ~170 ppm and alkyne carbons (δ 70–80 ppm) .
  • IR Spectroscopy : Verify the alkyne stretch (ν(C≡C) ~2100 cm⁻¹) and Boc carbonyl (ν(C=O) ~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.3) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Flammability : Store in a fireproof cabinet (flash point ~156°C) and avoid sparks/open flames .
  • Skin/Eye Protection : Use nitrile gloves and goggles; rinse immediately with water upon contact .
  • Storage : Keep at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .

Advanced Research Questions

Q. How can the alkyne group in this compound be exploited for bioconjugation in drug delivery systems?

  • Methodological Answer : The terminal alkyne enables click chemistry (e.g., CuAAC: Copper-catalyzed Azide-Alkyne Cycloaddition) for site-specific conjugation:
  • Reaction Setup : Mix with azide-functionalized polymers/drugs (e.g., PEG-azide) in the presence of CuSO₄/sodium ascorbate .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or UV-vis (disappearance of azide peak at 210 nm) .
  • Applications : Functionalize peptide-drug conjugates (PDCs) for targeted cancer therapy .

Q. What strategies resolve contradictions in enzymatic incorporation studies of this compound?

  • Methodological Answer : Conflicting reports on substrate specificity (e.g., JamA enzyme accepting 5-hexynoic acid but not brominated analogs) require:
  • Enzyme Assays : Test kinetic parameters (Km, Vmax) using HPLC or fluorescence-based assays .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs and MALDI-TOF MS to trace metabolic incorporation .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to identify steric/electronic barriers in enzyme binding pockets .

Q. How does this compound perform in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Resin Loading : Use Fmoc-protected analogs on Wang resin (loading efficiency: 0.8–1.2 mmol/g) .
  • Deprotection : Remove Boc groups with TFA (trifluoroacetic acid)/DCM (1:1, v/v) for 30 min .
  • Challenges : Steric hindrance from the alkyne may reduce coupling efficiency; optimize with HOBt/DIC activation .

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